molecular formula C26H18CuN4O6 B12877066 Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-

Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-

Cat. No.: B12877066
M. Wt: 546.0 g/mol
InChI Key: WUKZPNJRVIANJB-UHFFFAOYSA-L
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Description

Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- is a copper(II) complex with imino phenoxide ligands. This compound is known for its unique structural, electrochemical, and catalytic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- typically involves the reaction of copper(II) acetate with 2-[(4-nitrophenyl)imino]methyl]phenol in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized copper complexes, while substitution reactions result in new copper complexes with different ligands .

Mechanism of Action

The mechanism of action of Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- involves its ability to undergo redox reactions and coordinate with various ligands. The copper(II) center can participate in electron transfer processes, making it an effective catalyst for certain chemical reactions. The imino phenoxide ligands play a crucial role in stabilizing the copper center and facilitating these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- is unique due to the presence of the 4-nitrophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity and catalytic behavior, making it suitable for specific applications that other similar compounds may not be able to achieve .

Biological Activity

Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- (CAS No. 14688-83-6), is a copper(II) complex that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- is C26H18CuN4O6, with a molecular weight of 526.91 g/mol. The structure features a copper ion coordinated with two bidentate ligands derived from 4-nitrophenyl iminomethyl phenol. This configuration is significant for its reactivity and interactions with biological targets.

The biological activity of this copper complex can be attributed to several mechanisms:

  • Antioxidant Activity : Copper complexes have been shown to exhibit antioxidant properties, which can mitigate oxidative stress in biological systems. The DPPH assay has demonstrated significant antioxidant activity in various copper(II) complexes .
  • Antimicrobial Effects : Research indicates that copper(II) complexes possess antibacterial properties against a range of pathogens. For instance, studies have shown that these complexes can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Chlamydia trachomatis, suggesting their potential as therapeutic agents against infections .
  • Anticancer Potential : Preliminary studies have indicated that copper complexes can induce cytotoxicity in cancer cell lines. For example, one study reported that certain copper(II) complexes exhibited antiproliferative effects against HeLa and Bel-7404 cell lines, with IC50 values indicating effective inhibition of cell growth .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant antioxidant activity demonstrated through DPPH assay.
AntibacterialEffective against Pseudomonas aeruginosa and Chlamydia trachomatis.
AnticancerInduced cytotoxicity in HeLa and Bel-7404 cell lines; IC50 values around 5-7 µM.
Urease InhibitionStrong inhibitory activity against jack bean urease (IC50 = 0.52 µM).

Case Studies

  • Antimicrobial Activity : A study explored the effects of various copper(II) complexes on bacterial biofilm formation and viability. The results indicated that the complexes significantly inhibited biofilm formation in clinical isolates, suggesting their potential use in treating biofilm-associated infections .
  • Cytotoxicity in Cancer Cells : In vitro studies on copper(II) complexes demonstrated their ability to induce apoptosis in cancer cells by inhibiting proteasomal activity. This mechanism highlights the therapeutic potential of such compounds in cancer treatment .
  • Urease Inhibition : Another research effort focused on the synthesis and evaluation of Schiff base copper(II) complexes as urease inhibitors. The findings revealed that these complexes could effectively inhibit urease activity, which is relevant for conditions like urease-related infections .

Properties

Molecular Formula

C26H18CuN4O6

Molecular Weight

546.0 g/mol

IUPAC Name

copper;2-[(4-nitrophenyl)iminomethyl]phenolate

InChI

InChI=1S/2C13H10N2O3.Cu/c2*16-13-4-2-1-3-10(13)9-14-11-5-7-12(8-6-11)15(17)18;/h2*1-9,16H;/q;;+2/p-2

InChI Key

WUKZPNJRVIANJB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])[O-].C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])[O-].[Cu+2]

Origin of Product

United States

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